molecular formula C16H20N2O2 B7510360 (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone

(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone

Cat. No. B7510360
M. Wt: 272.34 g/mol
InChI Key: BPRABUMCOHMCOJ-UHFFFAOYSA-N
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Description

(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, thereby increasing the levels of acetylcholine in the brain. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone vary depending on its application. In cancer cells, this compound induces apoptosis, leading to cell death. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, thereby improving memory and learning. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively, leading to the death of plants and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

For research on this compound include further studies on its mechanism of action, development of more efficient and cost-effective methods for its synthesis, and studies on its potential applications in other fields.

Synthesis Methods

The synthesis of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,3-dimethylindole-7-carboxylic acid with 2-methyl-4-(morpholin-4-yl)butan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method yields the desired product in good to excellent yields.

Scientific Research Applications

(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential drug for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential herbicide due to its ability to inhibit the activity of photosystem II, a protein complex that is involved in photosynthesis. This compound has also been studied as a potential fungicide due to its ability to inhibit the growth of various fungi.
In material science, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential photosensitizer for dye-sensitized solar cells due to its ability to absorb light in the visible region of the spectrum.

properties

IUPAC Name

(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-9-18(7-8-20-10)16(19)14-6-4-5-13-11(2)12(3)17-15(13)14/h4-6,10,17H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRABUMCOHMCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC=CC3=C2NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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